(2-Methoxybenzyl)propylamine
Overview
Description
(2-Methoxybenzyl)propylamine is an organic compound with the molecular formula C11H17NO It is a primary amine where the amine group is attached to a propyl chain, which is further connected to a benzyl group substituted with a methoxy group at the ortho position
Mechanism of Action
, such as (2-Methoxybenzyl)propylamine, are organic compounds that contain nitrogen as a key element. Amines can react with alkyl halides in a nucleophilic substitution reaction to form ammonium salts . The reaction can occur via an SN1 or SN2 pathway . In the case of 2° and 3° benzylic halides, the reaction typically occurs via an SN1 pathway, via the resonance-stabilized carbocation .
The biochemical pathways involving amines can be complex and varied, depending on the specific amine and the biological system in which it is involved .
The pharmacokinetics of amines can also vary widely, depending on factors such as the specific structure of the amine, the route of administration, and the individual’s metabolic processes.
The result of action of amines can range from physiological effects, such as neurotransmission in the case of biogenic amines, to the formation of new compounds in chemical synthesis .
The action environment can significantly influence the action, efficacy, and stability of amines. Factors such as pH, temperature, and the presence of other compounds can all impact the behavior of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxybenzyl)propylamine typically involves the reaction of (2-Methoxybenzyl)chloride with propylamine. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution of the chloride by the amine group. The general reaction scheme is as follows:
(2-Methoxybenzyl)chloride+Propylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxybenzyl)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can be employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(2-Methoxybenzyl)propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Benzylamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
(2-Methoxybenzyl)methylamine: Has a methyl group instead of a propyl group, affecting its steric and electronic properties.
(4-Methoxybenzyl)propylamine: The methoxy group is at the para position, leading to different reactivity and interactions.
Uniqueness: (2-Methoxybenzyl)propylamine is unique due to the specific positioning of the methoxy group at the ortho position, which influences its chemical reactivity and potential biological activity. This structural feature can result in distinct interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
4-(2-methoxyphenyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACWKONDJFBMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442377 | |
Record name | AGN-PC-0N7FS5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807343-01-7 | |
Record name | AGN-PC-0N7FS5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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